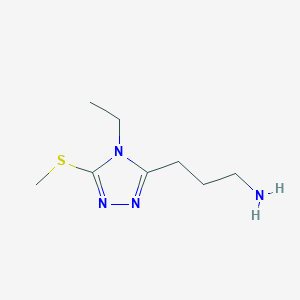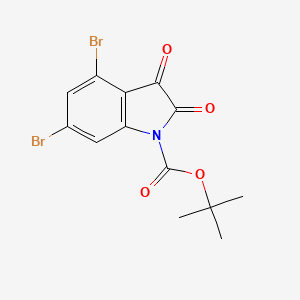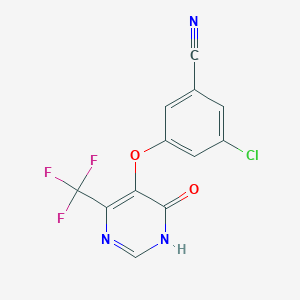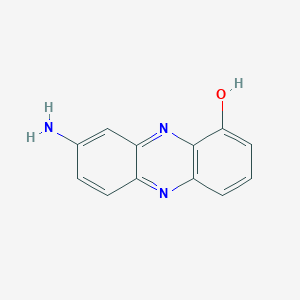
3-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-1-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of an ethyl group, a methylthio group, and a propan-1-amine group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-ethyl-5-(methylthio)-1H-1,2,4-triazole-3-thiol with 3-bromopropan-1-amine in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction is typically carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: N-substituted derivatives of the amine group.
Scientific Research Applications
3-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-1-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the triazole ring and the amine group can facilitate binding to target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-5-(methylthio)-1H-1,2,4-triazole-3-thiol
- 3-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-2-amine
- 4-Ethyl-5-(methylthio)-1H-1,2,4-triazole
Uniqueness
3-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-1-amine is unique due to the specific arrangement of functional groups, which can impart distinct chemical and biological properties. The combination of the ethyl, methylthio, and propan-1-amine groups on the triazole ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H16N4S |
|---|---|
Molecular Weight |
200.31 g/mol |
IUPAC Name |
3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H16N4S/c1-3-12-7(5-4-6-9)10-11-8(12)13-2/h3-6,9H2,1-2H3 |
InChI Key |
NMTPVFFTCUSERJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SC)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxytriazolo[4,5-b]pyridine](/img/structure/B13109816.png)


![Isoxazolo[4,3-D]pyrimidine](/img/structure/B13109832.png)


![4-[2-(3,4-dichlorophenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13109838.png)
![3H-1,2,3-Triazolo[4,5-b]pyridine-5,7-diamine](/img/structure/B13109845.png)



![(1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B13109870.png)


